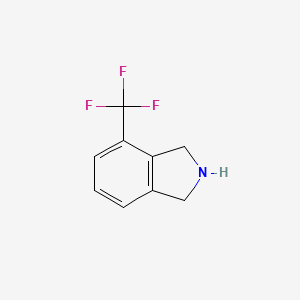

4-(Trifluoromethyl)isoindoline

描述

4-(Trifluoromethyl)isoindoline is a heterocyclic compound characterized by the presence of an isoindoline ring substituted with a trifluoromethyl group at the fourth position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)isoindoline typically involves the introduction of a trifluoromethyl group into an isoindoline framework. One common method is the reaction of isoindoline with trifluoromethylating agents under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, which allows for precise control over reaction parameters, are often employed to achieve efficient production .

化学反应分析

Types of Reactions: 4-(Trifluoromethyl)isoindoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms, such as amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoindoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized isoindoline derivatives.

科学研究应用

4-(Trifluoromethyl)isoindoline has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.

Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.

Medicine: Research explores its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes and receptors.

Industry: It is utilized in the production of specialty chemicals and advanced materials with unique properties.

作用机制

The mechanism of action of 4-(Trifluoromethyl)isoindoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biological pathways, leading to desired therapeutic effects.

相似化合物的比较

Isoindoline: The parent compound without the trifluoromethyl group.

4-Methylisoindoline: A similar compound with a methyl group instead of a trifluoromethyl group.

4-Chloroisoindoline: A compound with a chloro substituent at the fourth position.

Uniqueness: 4-(Trifluoromethyl)isoindoline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.

生物活性

4-(Trifluoromethyl)isoindoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The information is drawn from a variety of sources, including recent studies and reviews.

Antitumor Activity

Recent studies have shown that this compound exhibits antitumor properties . For instance, a compound derived from isoindoline was tested against various cancer cell lines, demonstrating an effectiveness exceeding 75% in inhibiting cell proliferation . The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit enzymes such as α-glycosidase and α-amylase, which are crucial in carbohydrate metabolism. This inhibition can be beneficial in managing conditions like Type 2 Diabetes Mellitus (T2DM) by reducing postprandial glucose levels .

Anti-inflammatory Effects

This compound has shown anti-inflammatory activity by obstructing pro-inflammatory mediators. This property suggests potential applications in treating inflammatory diseases where the modulation of inflammatory responses is critical .

Antimicrobial Properties

Research indicates that derivatives of isoindoline, including those with trifluoromethyl substitutions, possess antimicrobial properties. For example, studies have highlighted their effectiveness against various bacterial strains, suggesting a role in developing new antimicrobial agents .

Study 1: Antitumor Efficacy

In a study published in Nature Scientific Reports, researchers synthesized several isoindoline derivatives, including this compound, and evaluated their cytotoxic effects on human cancer cell lines. The study found that the compound significantly inhibited cell viability in a dose-dependent manner, with IC50 values indicating potent antitumor activity .

Study 2: Enzyme Inhibition Profile

A comparative analysis of enzyme inhibition by several isoindoline derivatives revealed that this compound had superior inhibitory effects on α-glycosidase compared to standard medications used for T2DM treatment. This finding suggests its potential as an alternative therapeutic agent with fewer side effects .

Data Table: Biological Activities of this compound

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-(Trifluoromethyl)isoindoline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound typically involves introducing the trifluoromethyl group into the isoindoline scaffold via nucleophilic substitution or coupling reactions. For example, in patented protocols, intermediates like bromoacetic acid tert-butyl ester are used to functionalize the core structure under palladium-catalyzed cross-coupling conditions . Optimization focuses on:

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve yields in coupling steps.

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature control : Reactions often proceed at 80–100°C to balance kinetics and side-product formation.

Table 1 summarizes key parameters from literature:

| Reaction Step | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Trifluoromethylation | Pd(OAc)₂ | DMF | 90 | 72 | |

| Cyclization | — | THF | 60 | 85 |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- LCMS (Liquid Chromatography-Mass Spectrometry) : Used to confirm molecular weight (e.g., observed m/z 757 [M+H]⁺ in patent examples) and detect impurities. Electrospray ionization (ESI) is preferred for trifluoromethylated compounds due to enhanced ionization efficiency .

- HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% TFA) achieve baseline separation. Retention times (e.g., 1.23 minutes under SQD-FA05 conditions) help validate purity .

- ¹H/¹³C NMR : The trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and isoindoline protons (δ 3.5–4.5 ppm in ¹H NMR) are diagnostic signals .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic and steric properties of isoindoline derivatives in medicinal chemistry applications?

- Methodological Answer : The trifluoromethyl group (-CF₃) exerts both electronic and steric effects:

- Electronic Effects : The strong electron-withdrawing nature of -CF₃ reduces electron density on the aromatic ring, enhancing electrophilic substitution reactivity at meta/para positions. This can modulate binding affinity to biological targets (e.g., enzymes or receptors) .

- Steric Effects : The bulky -CF₃ group introduces steric hindrance, which can restrict rotational freedom in derivatives, as seen in analogs like 2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione. Computational modeling (e.g., DFT calculations) is recommended to quantify these effects .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving this compound derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions or structural modifications. To address this:

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and control groups.

- Structure-Activity Relationship (SAR) Analysis : Compare bioactivity of derivatives with systematic substitutions (e.g., replacing -CF₃ with -CH₃ or -Cl) to isolate the group’s contribution .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, regression) to identify outliers or confounding variables .

Q. Data Contradiction Analysis Example

Scenario : Conflicting reports on the cytotoxicity of this compound in cancer cell lines.

- Root Cause : Differences in cell permeability due to solvent choice (DMSO vs. PBS).

- Resolution :

- Re-test compounds using uniform solvent (e.g., <0.1% DMSO).

- Validate via LCMS to confirm compound stability in assay media .

属性

IUPAC Name |

4-(trifluoromethyl)-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N/c10-9(11,12)8-3-1-2-6-4-13-5-7(6)8/h1-3,13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPUADVOHGHQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599251 | |

| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086395-63-2 | |

| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。